4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
描述
Structural Characteristics and Nomenclature
4-Chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine exhibits a complex bicyclic structure that combines fundamental characteristics of both pyrrole and pyrimidine ring systems. The compound possesses the molecular formula C₉H₁₀ClN₃ with a molecular weight of 195.65 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine, reflecting its precise structural arrangement.
The compound is registered under multiple Chemical Abstracts Service numbers, including 1379336-52-3, which serves as its primary identifier in chemical databases. Alternative synonyms include this compound and 4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the various nomenclature systems employed to describe this heterocyclic structure.
The structural framework consists of a fused bicyclic system where the pyrrole ring is connected to the pyrimidine ring through positions 2 and 3 of the pyrrole and positions 3 and 4 of the pyrimidine. The chlorine atom occupies position 4 of the pyrimidine ring, while the isopropyl substituent is located at position 2 of the pyrimidine moiety. This specific substitution pattern significantly influences the compound's chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃ |
| Molecular Weight | 195.65 g/mol |
| Chemical Abstracts Service Number | 1379336-52-3 |
| International Union of Pure and Applied Chemistry Name | 4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
| XLogP3 | 2.8 |
Position within Pyrrolopyrimidine Family of Heterocycles
The pyrrolopyrimidine family represents a significant class of heterocyclic compounds characterized by the fusion of pyrrole and pyrimidine ring systems. These compounds are also known as 7-deazapurines due to their structural relationship to purine nucleobases, where the nitrogen atom at position 7 in purine is replaced by a carbon atom. This substitution creates unique chemical and biological properties that distinguish pyrrolopyrimidines from their purine counterparts.
Within the broader classification of heterocyclic compounds, pyrrolopyrimidines belong to the category of bicyclic heterocycles containing nitrogen atoms. The heterocyclic classification system recognizes these compounds as five-membered pyrrole rings fused to six-membered pyrimidine rings, creating a stable aromatic system. More than half of all known compounds are heterocycles, and 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the pharmaceutical importance of this compound class.
The specific structural arrangement in this compound places it within the subset of substituted pyrrolopyrimidines where halogen and alkyl substituents modify the electronic properties and biological activity of the core bicyclic system. This compound shares structural similarities with other therapeutically important pyrrolopyrimidines, including tofacitinib and related Janus kinase inhibitors.
The pyrrolopyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, a designation reserved for molecular frameworks that demonstrate broad biological activity across multiple therapeutic areas. This classification stems from the scaffold's ability to interact with diverse biological targets while maintaining favorable pharmacological properties.
Historical Development of Pyrrolo[2,3-d]pyrimidine Chemistry
The historical development of pyrrolo[2,3-d]pyrimidine chemistry traces back to the mid-20th century with the discovery of naturally occurring 7-deazapurine compounds. The first significant milestone occurred in 1956 with the isolation of toyocamycin, a pyrrolopyrimidine nucleoside antibiotic, which marked the beginning of systematic research into this compound class. This discovery initiated extensive investigations into the biosynthesis, structure-activity relationships, and synthetic methodologies for pyrrolopyrimidine derivatives.
Early synthetic approaches to pyrrolopyrimidine construction relied on cyclization reactions between appropriately substituted pyrrole and pyrimidine precursors. A significant advancement came with the development of the Dakin-West reaction approach, which provided efficient access to substituted pyrrolopyrimidines from readily available starting materials such as alanine and malononitrile. This methodology demonstrated the first application of the Dakin-West reaction on plant scale, establishing practical synthetic routes for large-scale production.
The 1990s witnessed substantial progress in synthetic methodology with the development of convergent approaches for pyrrolopyrimidine synthesis. Patent literature from this period, including United States Patent 5,254,687, described novel processes for preparing substituted pyrrolo[2,3-d]pyrimidines through nucleophilic cyclization reactions. These methods employed nucleophiles of the formula R₂-C(=NH)NH₂ reacting with 2-amino-5-substituted-furan derivatives carrying cyano or ester functionalities.
Contemporary synthetic strategies have evolved to incorporate modern coupling reactions and advanced cyclization methodologies. Recent research has focused on developing environmentally friendly processes that minimize waste generation and eliminate the need for chromatographic purifications. These advances have enabled the efficient synthesis of complex pyrrolopyrimidine derivatives for pharmaceutical applications.
| Year | Milestone | Significance |
|---|---|---|
| 1956 | Discovery of toyocamycin | First identified pyrrolopyrimidine natural product |
| 1990s | Development of Dakin-West approaches | Large-scale synthetic methodology |
| 1993 | Patent US5254687A | Novel cyclization processes |
| 2001 | Plant-scale Dakin-West implementation | Industrial application demonstration |
| 2017-2021 | Modern medicinal chemistry applications | Kinase inhibitor development |
Significance in Contemporary Heterocyclic Research
Contemporary research in pyrrolopyrimidine chemistry has experienced remarkable growth, driven primarily by the recognition of these compounds as privileged scaffolds in drug discovery. Recent investigations from 2017 to 2021 have demonstrated the versatility of the pyrrolo[2,3-d]pyrimidine framework in addressing diverse therapeutic challenges, including cancer, inflammatory diseases, and bacterial infections.
A significant breakthrough in contemporary research involved the discovery of pyrrolopyrimidine-based dual inhibitors targeting both Janus kinases and histone deacetylases. This research, published in the Journal of Medicinal Chemistry, identified compounds such as 15d and 15h that demonstrated potent inhibitory activity against Janus kinase 1, 2, and 3, as well as histone deacetylase 1 and 6. These compounds showed remarkable antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines, representing a novel therapeutic approach for treatment-resistant cancers.
Recent investigations have also focused on developing pyrrolopyrimidine derivatives as potential anticancer agents through structure-activity relationship studies. Research published in 2023 described the synthesis of pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives, which demonstrated significant cytotoxic effects against various cancer cell lines. These studies revealed that specific derivatives exhibited potent inhibitory activity against multiple tyrosine kinases, including epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2.
The mechanistic understanding of pyrrolopyrimidine action has advanced significantly through contemporary research. Studies have elucidated the role of these compounds as kinase inhibitors, particularly their interference with the Janus kinase-signal transducer and activator of transcription protein signaling pathway. This pathway is crucial for cell division, apoptosis, and immune responses, making pyrrolopyrimidine derivatives valuable tools for modulating these fundamental biological processes.
Current research trends emphasize the development of pyrrolopyrimidine derivatives with improved selectivity profiles and reduced off-target effects. The biocompounds bearing pyrrolo[2,3-d]pyrimidine skeleton demonstrate diverse pharmacological effects, including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities. This broad spectrum of biological activities continues to drive innovation in medicinal chemistry applications.
| Research Area | Key Findings | Clinical Relevance |
|---|---|---|
| Dual Kinase-Histone Deacetylase Inhibition | Compounds 15d and 15h show potent activity | Triple-negative breast cancer treatment |
| Anticancer Agent Development | Compound 5k demonstrates multiple kinase inhibition | Broad-spectrum cancer therapy |
| Mechanistic Studies | Janus kinase-signal transducer and activator of transcription pathway modulation | Immune system regulation |
| Structure-Activity Relationships | Halogen and alkyl substitution effects | Optimized therapeutic profiles |
属性
IUPAC Name |
4-chloro-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(2)8-12-7(10)6-3-4-11-9(6)13-8/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNEXMJUNVCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Route
The core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is typically synthesized through a multi-step process involving:
- Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to yield an intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene .
- Subsequent addition-condensation cyclization with a formamidine salt to form the pyrrolopyrimidine ring system.
- Elimination of hydrogen chloride to finalize the formation of the 4-chloro pyrrolo[2,3-d]pyrimidine core.
This sequence is often carried out in a one-pot manner, optimizing reaction efficiency and yield.
Detailed Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Condensation | React 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in suitable solvent | Forms key intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene |
| Cyclization with formamidine | Dissolve formamidine salt and base (e.g., sodium methoxide) in methanol; add intermediate dropwise at 0-50°C | Reaction time: 2-8 hours at 0-50°C after addition, then 2-8 hours at 50-110°C for elimination |
| Isolation | Filter, wash with water, and dry product | Yields up to 90% with purity >99% |
A representative example includes:
- Charging 50 g methanol, 13.5 g formamidine acetate, and 25.1 g 28% sodium methoxide solution at 30-35°C.
- Dropwise addition of 17.8 g intermediate over 2 hours.
- Stirring at 35-40°C for 4 hours.
- Addition of further 21.5 g sodium methoxide solution and stirring at 65-70°C for 4 hours.
- Cooling, filtration, washing, and drying to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 90.2% yield and 99.3% purity.
Molar Ratios and Optimization
- The molar ratio of base : formamidine salt : intermediate is typically (2.0-3.0) : (1.0-1.5) : 1.
- Reaction temperatures for cyclization and elimination are optimized between 0-50°C and 50-110°C respectively, with preferred ranges being 20-40°C and 60-80°C.
Summary Table of Preparation Steps
| Stage | Reactants/Intermediates | Conditions | Outcome/Yield |
|---|---|---|---|
| Condensation | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Solvent (e.g., methanol), room temp | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate |
| Cyclization & elimination | Intermediate + formamidine salt + base | Step 1: 0-50°C, 2-8 h; Step 2: 50-110°C, 2-8 h | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ~90% yield |
| Alkylation (for 2-isopropyl) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + isopropyl halide + base | Polar aprotic solvent, mild heat | 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (variable yield) |
Research Findings and Technical Notes
- The one-pot method for cyclization and elimination significantly improves yield and purity, reducing process complexity and waste.
- Sodium methoxide in methanol is an effective base-solvent system for the cyclization step.
- Reaction temperature control is critical to optimize yield and minimize byproducts.
- The process is scalable and suitable for industrial manufacture, as evidenced by patent filings and experimental data.
- Alkylation for 2-substitution requires careful control to avoid multiple substitutions or degradation of the heterocyclic core.
化学反应分析
Types of Reactions
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amine-substituted pyrrolo[2,3-d]pyrimidine derivative.
科学研究应用
4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of bioactive molecules, influencing pharmacokinetics and pharmacodynamics.
Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
作用机制
The mechanism of action of 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways that regulate cell division and survival. This makes it effective in treating diseases characterized by abnormal cell proliferation, such as cancer .
相似化合物的比较
Substituent Variations at Position 2
The isopropyl group at position 2 distinguishes this compound from analogs with smaller or electron-withdrawing substituents:
Substituent Variations at Position 4
The chlorine at position 4 is critical for reactivity. Comparisons with amino or multi-halogenated analogs highlight functional differences:
Impact: The chlorine’s leaving-group ability enables efficient synthesis of diverse derivatives, whereas amino groups enhance target binding in kinase inhibitors .
Substituent Variations at Position 7
Substituents at position 7 modulate solubility and conformational flexibility:
Impact : Unsubstituted N7-H (as in the target compound) allows for hydrogen bonding in biological systems, while bulky groups like tosyl improve crystallinity .
Multi-Substituted Analogs
Compounds with substitutions at multiple positions exhibit distinct pharmacological profiles:
For example, 2,4-dichloro derivatives allow sequential modifications but require precise reaction control .
Data Tables for Comparative Analysis
Table 1: Physical Properties of Selected Compounds
生物活性
Overview
4-Chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its unique structure, featuring a chlorine atom at the 4-position and an isopropyl group at the 2-position, imparts significant biological activity, particularly as an inhibitor of Janus kinase (JAK) enzymes. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Target Enzymes : The primary target of this compound is the JAK family of enzymes. These kinases play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes including immune response and cell proliferation.
Mode of Action : The compound acts as a selective inhibitor of JAKs by binding to their ATP-binding site. This inhibition leads to the down-regulation of the JAK-STAT pathway, resulting in decreased cellular proliferation and induction of apoptosis in certain cancer cell lines .
Biological Effects
The biological effects of this compound include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell types by modulating key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The inhibition of JAKs leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Anti-inflammatory Properties : By inhibiting JAKs, the compound may also exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Case Studies
- Cancer Therapy : In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant reduction in cell viability and induced apoptosis through activation of pro-apoptotic pathways.
- Inflammatory Diseases : Another study demonstrated that this compound effectively reduced inflammatory markers in a model of psoriasis, indicating its potential use in dermatological applications .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption due to its solubility in polar solvents like DMSO and methanol. Its stability under physiological conditions enhances its suitability for therapeutic applications.
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing novel kinase inhibitors. Its derivatives have shown promise in targeting various kinases involved in cancer progression and inflammatory responses. Some notable applications include:
| Application Area | Description |
|---|---|
| Cancer Therapy | Development of selective inhibitors for oncogenic kinases like PDK1. |
| Inflammatory Diseases | Potential treatments for conditions such as rheumatoid arthritis and psoriasis. |
| Pharmaceutical Intermediate | Used in synthesizing other bioactive compounds due to its versatile structure. |
常见问题
Basic Research Questions
Q. What are the common synthetic pathways for 4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,3-d]pyrimidine core followed by chlorination and isopropyl substitution. Key steps include nucleophilic substitution under reflux using isopropanol and HCl (e.g., reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isopropylamine). Reaction optimization requires precise temperature control and solvent selection (e.g., isopropanol or POCl₃ for chlorination). Analytical techniques like HPLC and NMR are critical for monitoring purity and confirming structural integrity .
Q. How can researchers validate the structural identity of this compound and its analogs?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing C-2 isopropyl vs. C-6 methyl groups) and HRMS for molecular weight verification. For example, ¹H NMR signals at δ 1.3–1.5 ppm (isopropyl CH₃) and δ 4.0–4.5 ppm (NH or CH₂ groups) are diagnostic. X-ray crystallography may resolve ambiguous cases, particularly for derivatives with bulky substituents .
Q. What are the primary biological targets for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : These compounds often target kinases (e.g., JAK2, EGFR) due to their structural mimicry of ATP-binding sites. Initial screening involves biochemical kinase assays (e.g., fluorescence polarization) to assess inhibitory potency (IC₅₀). Follow-up studies use cell-based assays (e.g., proliferation inhibition in cancer lines) to validate selectivity and cytotoxicity .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, isopropyl) influence biological activity in SAR studies?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that:
- The chloro group at C-4 enhances electrophilicity, promoting covalent binding to kinase catalytic lysines.
- The isopropyl group at C-2 improves hydrophobic interactions with kinase pockets, increasing selectivity.
- Derivatives with bulkier substituents (e.g., furan-2-ylmethyl) may reduce solubility but enhance target affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes, which should be validated via mutagenesis .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ATP concentration, cell line genetic backgrounds). To address this:
- Standardize assay protocols : Use consistent ATP levels (e.g., 1 mM) and include positive controls (e.g., staurosporine).
- Replicate under multiple conditions : Test compounds in both enzymatic and cellular contexts.
- Analyze impurity profiles : Contaminants from synthesis (e.g., unreacted starting materials) may skew results. LC-MS purity checks (>95%) are essential .
Q. What strategies optimize reaction yields for challenging derivatives (e.g., low solubility intermediates)?
- Methodological Answer : Low yields often stem from poor solubility or side reactions. Mitigation strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
- Catalytic additives : Add KI or CuI to accelerate SNAr reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 2 h) and minimizes decomposition .
Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility, and CYP450 inhibition.
- Molecular dynamics simulations : Predict metabolic stability (e.g., susceptibility to hepatic oxidation).
- Fragment-based design : Replace metabolically labile groups (e.g., ester moieties) with bioisosteres (e.g., amides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
